Methyl 4'-isopropyl-[1,1'-biphenyl]-3-carboxylate Methyl 4'-isopropyl-[1,1'-biphenyl]-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16256605
InChI: InChI=1S/C17H18O2/c1-12(2)13-7-9-14(10-8-13)15-5-4-6-16(11-15)17(18)19-3/h4-12H,1-3H3
SMILES:
Molecular Formula: C17H18O2
Molecular Weight: 254.32 g/mol

Methyl 4'-isopropyl-[1,1'-biphenyl]-3-carboxylate

CAS No.:

Cat. No.: VC16256605

Molecular Formula: C17H18O2

Molecular Weight: 254.32 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4'-isopropyl-[1,1'-biphenyl]-3-carboxylate -

Specification

Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
IUPAC Name methyl 3-(4-propan-2-ylphenyl)benzoate
Standard InChI InChI=1S/C17H18O2/c1-12(2)13-7-9-14(10-8-13)15-5-4-6-16(11-15)17(18)19-3/h4-12H,1-3H3
Standard InChI Key OHWQRYMEJWQUKN-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC

Introduction

Methyl 4'-isopropyl-[1,1'-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl ester family. It features a biphenyl core substituted with an isopropyl group at the 4' position and a methyl carboxylate group at the 3 position. This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to its structural versatility and potential bioactivity.

General Synthetic Pathway

The synthesis of this compound typically involves a Suzuki-Miyaura cross-coupling reaction between an aryl halide and an arylboronic acid. The process includes:

  • Starting Materials:

    • Aryl halide with an isopropyl substituent.

    • Arylboronic acid with a carboxylic acid or ester group.

  • Catalyst:

    • Palladium-based catalysts (e.g., Pd(PPh₃)₄).

  • Reaction Conditions:

    • Base: Potassium carbonate or sodium hydroxide.

    • Solvent: Toluene or ethanol.

    • Reaction Temperature: ~100°C.

  • Purification:

    • Column chromatography or recrystallization to isolate the product.

Reaction Scheme

Ar-Br (isopropyl)+Ar-B(OH)₂ (carboxylic acid/ester)Pd catalyst, baseMethyl 4’-isopropyl-[1,1’-biphenyl]-3-carboxylate\text{Ar-Br (isopropyl)} + \text{Ar-B(OH)₂ (carboxylic acid/ester)} \xrightarrow{\text{Pd catalyst, base}} \text{Methyl 4'-isopropyl-[1,1'-biphenyl]-3-carboxylate}

Pharmaceutical Research

  • Biphenyl derivatives are known for their biological activity, including anti-inflammatory and antimicrobial properties.

  • Methyl 4'-isopropyl-[1,1'-biphenyl]-3-carboxylate could serve as a precursor for drug development targeting specific enzymes or receptors.

Material Science

  • The compound's biphenyl core provides rigidity and stability, making it suitable for use in liquid crystals or organic semiconductors.

Organic Synthesis

  • It functions as an intermediate in the preparation of more complex molecules due to its reactive ester group.

Spectroscopic Data

  • NMR (Nuclear Magnetic Resonance):

    • Proton NMR (1H^1H): Signals corresponding to aromatic protons, isopropyl methyl groups, and ester protons.

    • Carbon NMR (13C^13C): Peaks for aromatic carbons, carboxylic ester carbon, and isopropyl carbons.

  • IR (Infrared Spectroscopy):

    • Characteristic peaks for C=O stretching (~1730 cm1^{-1}) and aromatic C-H stretching (~3050 cm1^{-1}).

Crystallographic Data

  • The biphenyl moiety exhibits a dihedral angle between the two phenyl rings due to steric hindrance from the substituents.

  • Crystal packing is stabilized by van der Waals interactions and weak hydrogen bonds.

Research Findings

Recent studies on similar biphenyl derivatives suggest that compounds like Methyl 4'-isopropyl-[1,1'-biphenyl]-3-carboxylate may exhibit:

  • Antimicrobial Activity: Effective against Gram-positive bacteria due to their hydrophobic nature.

  • Antioxidant Properties: Free radical scavenging ability linked to the biphenyl structure.

  • Potential as Ligands: Used in coordination chemistry for metal complex formation.

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